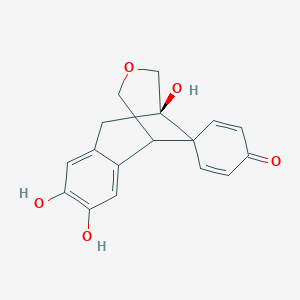
Dhmdr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydromyricetin (DHM) is a flavonoid compound that is extracted from the bark of the Ampelopsis grossedentata plant. DHM has been used in traditional Chinese medicine for centuries to treat a variety of ailments. In recent years, DHM has gained attention for its potential as a therapeutic agent in a range of scientific research applications.
Mecanismo De Acción
Dhmdr works by inhibiting the activity of enzymes that are involved in the metabolism of alcohol. This leads to a decrease in the production of toxic byproducts of alcohol metabolism, such as acetaldehyde. Dhmdr also activates certain signaling pathways in the brain that are involved in regulating alcohol consumption.
Efectos Bioquímicos Y Fisiológicos
Dhmdr has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell damage. Dhmdr has also been shown to improve cognitive function and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dhmdr has several advantages for use in lab experiments. It is a natural compound that is readily available and easy to synthesize. Dhmdr is also relatively non-toxic and has been shown to have low side effects. However, Dhmdr has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. Dhmdr also has a relatively short half-life, which can make it difficult to maintain consistent blood levels over time.
Direcciones Futuras
There are several future directions for research on Dhmdr. One area of research is the potential therapeutic use of Dhmdr in treating alcohol addiction and related disorders. Another area of research is the potential use of Dhmdr in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is potential for Dhmdr to be used in the development of new cancer therapies. Further research is needed to fully explore the potential therapeutic applications of Dhmdr.
Conclusion:
Dhmdr is a natural compound that has gained attention for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Dhmdr has also been studied for its potential to treat alcohol-related disorders, such as alcohol addiction and liver damage. Dhmdr has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully explore the potential therapeutic applications of Dhmdr.
Métodos De Síntesis
Dhmdr is synthesized from the bark of the Ampelopsis grossedentata plant. The bark is harvested and boiled in water to extract the Dhmdr. The extract is then purified using chromatography to obtain the pure Dhmdr compound.
Aplicaciones Científicas De Investigación
Dhmdr has been studied for its potential therapeutic effects on a range of health conditions. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Dhmdr has also been studied for its potential to treat alcohol-related disorders, such as alcohol addiction and liver damage. Dhmdr has been shown to reduce alcohol cravings and protect liver cells from alcohol-induced damage.
Propiedades
Número CAS |
113477-35-3 |
|---|---|
Nombre del producto |
Dhmdr |
Fórmula molecular |
C17H16O5 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
(9R)-4,5,9-trihydroxyspiro[11-oxatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C17H16O5/c18-11-1-3-16(4-2-11)13-8-22-9-17(16,21)7-10-5-14(19)15(20)6-12(10)13/h1-6,13,19-21H,7-9H2/t13?,17-/m0/s1 |
Clave InChI |
CZSLURFDEROKDZ-RUINGEJQSA-N |
SMILES isomérico |
C1C2C3=CC(=C(C=C3C[C@@](C24C=CC(=O)C=C4)(CO1)O)O)O |
SMILES |
C1C2C3=CC(=C(C=C3CC(C24C=CC(=O)C=C4)(CO1)O)O)O |
SMILES canónico |
C1C2C3=CC(=C(C=C3CC(C24C=CC(=O)C=C4)(CO1)O)O)O |
Sinónimos |
7,10-dihydroxy-11-methoxydracaenone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



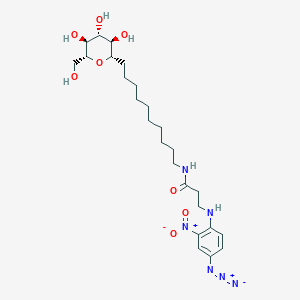
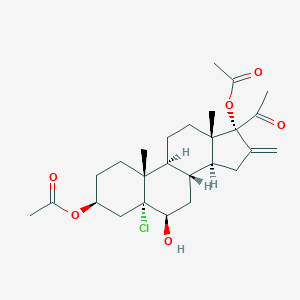
![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)
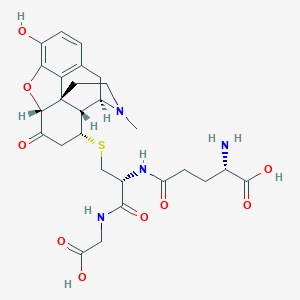
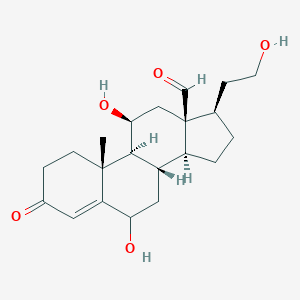
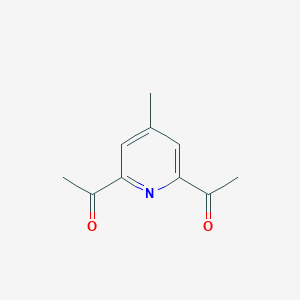
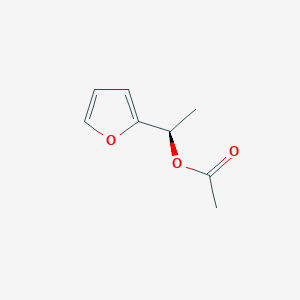
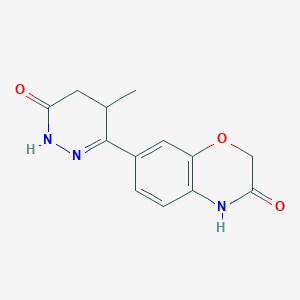
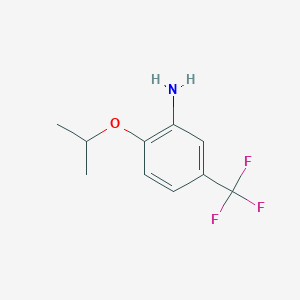
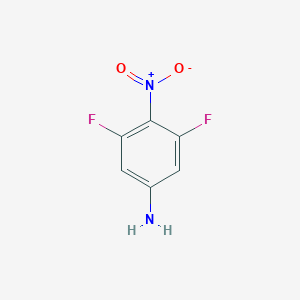

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)

